(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3S/c1-2-10-24-16-7-6-14(22)12-17(16)29-21(24)23-20(28)13-4-3-5-15(11-13)25-18(26)8-9-19(25)27/h1,3-7,11-12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXIOZLQPLQOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that features a complex structure with potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H15BrN2O3S
- Molecular Weight : 439.28 g/mol
- Structural Features : The compound includes a bromine atom at position 6 of the benzothiazole ring and a propynyl substituent, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with benzothiazole scaffolds exhibit significant antimicrobial properties. The specific compound under review has shown promising activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Candida albicans | 0.75 μg/mL |
These results suggest that the compound may inhibit bacterial growth effectively, potentially serving as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, studies have shown:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis through mitochondrial pathways |
| Jurkat (T-cell leukemia) | < 15 | Inhibition of Bcl-2 expression |
The compound's mechanism appears to involve interaction with apoptotic pathways, leading to cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. The presence of the bromine atom and the propynyl group enhances its lipophilicity and facilitates interaction with cellular targets. SAR studies indicate that modifications to the benzothiazole moiety can alter potency and selectivity against different biological targets .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives, including our compound, demonstrated that structural variations significantly impacted their antimicrobial efficacy. The most active derivatives were those with halogen substitutions, which enhanced their binding affinity to bacterial enzymes .
Case Study 2: Anticancer Properties
In a comparative analysis involving various thiazole derivatives, our compound exhibited superior cytotoxicity against A431 cells compared to standard chemotherapeutics like doxorubicin. This suggests a potential for developing novel anticancer therapies based on this scaffold .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds with benzothiazole scaffolds have been reported to exhibit significant anticancer properties. The unique combination of substituents in (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide may enhance its efficacy against various cancer cell lines.
- Preliminary studies suggest that this compound could inhibit specific enzymes or modulate receptor activities involved in cancer progression, making it a candidate for further development as an anticancer agent .
-
Antimicrobial Properties :
- The benzothiazole core is prevalent in many antimicrobial agents. Research indicates that derivatives of this compound may show promising antibacterial and antifungal activities, potentially serving as templates for new antimicrobial drugs .
- The presence of halogen substituents (like bromine) is often correlated with enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .
- Anticonvulsant Activity :
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps include:
-
Formation of the Benzothiazole Core :
- The initial step involves the synthesis of the benzothiazole framework through cyclization reactions involving appropriate precursors.
-
Substitution Reactions :
- Subsequent steps involve the introduction of the bromine substituent and the alkyne group through electrophilic aromatic substitution or similar methodologies.
-
Amide Formation :
- The final step typically involves coupling the synthesized benzothiazole derivative with 2,5-dioxopyrrolidine to form the desired amide linkage.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other benzothiazole derivatives, such as 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (referred to as Compound A in this analysis) . Below is a comparative analysis:
Research Findings and Activity
Electrophilic Reactivity : The bromo substituent in the target compound may facilitate nucleophilic aromatic substitution reactions, unlike Compound A’s fluorine and ethyl groups, which are inert under physiological conditions. This difference could make the target compound more reactive in covalent binding to biological targets .
Fluorine in Compound A enhances membrane permeability, a feature absent in the bromo-substituted target compound, which may limit its blood-brain barrier penetration .
Biological Screening :
- While neither compound has published in vivo data, analogues like 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide () show analgesic activity, suggesting benzothiazole derivatives may share therapeutic mechanisms. However, the target compound’s propargyl group could shift activity toward anticancer or anti-inflammatory pathways due to its reactive alkyne moiety .
Methodological Considerations
The Litchfield-Wilcoxon method () is a standard for dose-effect analysis. If applied to these compounds, it could quantify differences in potency (ED₅₀) and slope efficiency. For example, the bromo-propargyl combination might yield a steeper dose-response curve due to enhanced target engagement, whereas Compound A’s fluorine-ethyl groups could result in broader therapeutic windows .
Data Tables
Table 1: Calculated Physicochemical Properties
| Property | Target Compound | Compound A |
|---|---|---|
| LogP | ~3.2 | ~2.8 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 7 |
| Polar Surface Area | ~110 Ų | ~105 Ų |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
